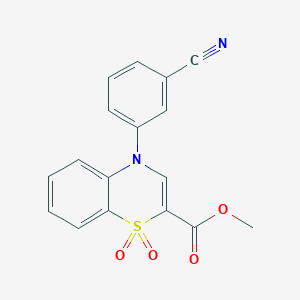

methyl 4-(3-cyanophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

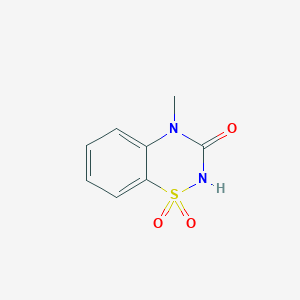

The compound “methyl 4-(3-cyanophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” belongs to the class of benzothiazines . Benzothiazines are heterocyclic compounds containing a benzene ring fused to a thiazine ring. The thiazine ring is a six-membered ring containing four carbon atoms, one nitrogen atom, and one sulfur atom .

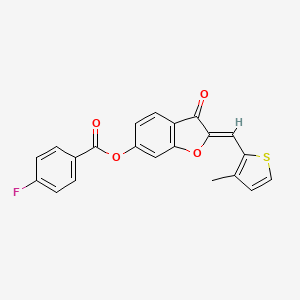

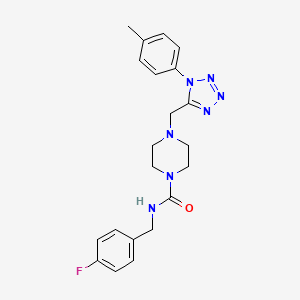

Molecular Structure Analysis

The molecular structure of this compound would include a benzothiazine core with a cyanophenyl group at the 4-position, a carboxylate group at the 2-position, and two oxygen atoms attached to the sulfur atom in the thiazine ring .Chemical Reactions Analysis

Benzothiazines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions . The specific reactions that this compound can undergo would depend on the specific substituents and their positions on the benzothiazine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, boiling point, and stability would need to be determined experimentally .Applications De Recherche Scientifique

Synthesis and Biological Activity

- Methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide serves as a precursor for synthesizing a new class of quaternary ammonium derivatives with potential antiosteoarthritis properties, demonstrating its significance in medicinal chemistry and drug development processes (A. Vidal, J. Madelmont, E. Mounetou, 2006).

- The compound has been used in the synthesis of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides. These compounds were evaluated for their antibacterial and DPPH radical scavenging activities, indicating the chemical's utility in developing therapeutic agents with antioxidant and antimicrobial properties (M. Zia-ur-Rehman et al., 2009).

Chemical Sensing and Environmental Applications

- Research has also explored the use of benzothiazine derivatives in the colorimetric detection of cyanide, highlighting the environmental and analytical chemistry applications of these compounds. The development of practical strategies for detecting toxic anions in aqueous environments underscores the compound's relevance in environmental monitoring and safety (M. Tomasulo et al., 2006).

Synthesis and Characterization of Derivatives

- The synthesis and characterization of novel N′-(substituted-2-chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides have been conducted, demonstrating the compound's versatility in generating derivatives with potential antioxidant and antimicrobial activities. This research signifies the compound's role in the synthesis of novel chemical entities for potential therapeutic applications (Matloob Ahmad et al., 2011).

Orientations Futures

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro and in vivo studies to determine its mechanism of action and potential therapeutic applications .

Mécanisme D'action

Mode of Action

It is known that many benzothiazine derivatives interact with their targets through various mechanisms, such as inhibition or activation of certain enzymes or receptors . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzothiazine derivatives are known to be involved in a variety of biochemical pathways, depending on their specific structures and targets

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

It is known that benzothiazine derivatives can have a wide range of effects at the molecular and cellular levels, depending on their specific structures and targets

Action Environment

Factors such as pH, temperature, and the presence of other molecules can potentially affect the action of the compound

Propriétés

IUPAC Name |

methyl 4-(3-cyanophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4S/c1-23-17(20)16-11-19(13-6-4-5-12(9-13)10-18)14-7-2-3-8-15(14)24(16,21)22/h2-9,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYVSTCTCRVNIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2855550.png)

![5-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2855557.png)

![7-Fluoro-3-[[1-(2-phenoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2855560.png)

![N-{3-[cyclopentyl(2-furylmethyl)amino]propyl}-4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2855566.png)